

# Ecotoxicological Testing of Celestolide: Application Notes and Protocols

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## Compound of Interest

Compound Name: Celestolide

Cat. No.: B023127

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## Introduction

**Celestolide** (CAS No. 13171-00-1) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of consumer products. Due to its persistence, potential for bioaccumulation, and suspected endocrine-disrupting properties, understanding its ecotoxicological profile is of significant importance.<sup>[1]</sup> This document provides detailed application notes and standardized protocols for the ecotoxicological assessment of **Celestolide** exposure in aquatic environments.

**Celestolide** is characterized by its low water solubility and high octanol-water partition coefficient ( $\log K_{ow} = 5.7$ ), classifying it as a "difficult substance" for aquatic toxicity testing.<sup>[2]</sup> Therefore, specialized procedures are required for the preparation of test solutions to ensure accurate and reproducible results.

## Data Presentation

The following tables summarize the ecotoxicological data for **Celestolide** and related polycyclic musks.

Table 1: Physicochemical Properties of **Celestolide**

Property	Value	Reference
CAS Number	13171-00-1	[2]
Molecular Formula	C <sub>17</sub> H <sub>24</sub> O	[2]
Molecular Weight	244.37 g/mol	[2]
Water Solubility	0.015 mg/L	[2]
log Kow	5.7	[2]
Vapor Pressure	0.05 Pa at 21 °C	[2]

Table 2: Acute Ecotoxicity Data for **Celestolide**

Test Organism	Endpoint (96h)	Concentration	Reference
Fish (Predicted)	LC50	< 1 mg/L (0.29–0.83 mg/L)	[3]
Daphnids (Predicted)	EC50	< 1 mg/L	[3]

Table 3: Chronic Ecotoxicity Data for **Celestolide**

Test Organism	Endpoint	Concentration	Method	Reference
Nitocra spinipes (copepod)	7-8 day NOEC	0.03 mg/L	Semi-static, Acetone as solvent	[3]

## Experimental Protocols

Given **Celestolide**'s low water solubility, the preparation of a stable and homogenous test solution is critical. The following protocols are based on OECD guidelines and incorporate best practices for testing "difficult substances."

## Protocol 1: Preparation of Celestolide Stock and Test Solutions

This protocol is adapted from the OECD Guidance Document No. 23 for the testing of difficult substances.

Materials:

- **Celestolide** (purity >99%)
- Solvent (e.g., acetone or dimethyl sulfoxide (DMSO), analytical grade)
- Test medium (as specified in the respective OECD guideline)
- Glassware (volumetric flasks, pipettes, beakers)
- Magnetic stirrer and stir bars
- Ultrasonicator (optional)

Procedure:

- Stock Solution Preparation:
  - Accurately weigh a precise amount of **Celestolide**.
  - Dissolve the **Celestolide** in a minimal amount of a suitable solvent (e.g., acetone). The solvent concentration in the final test medium should not exceed 0.1 mL/L.
  - Prepare a primary stock solution in a glass volumetric flask. For example, dissolve 10 mg of **Celestolide** in 10 mL of acetone to get a 1 g/L stock solution.
  - The stock solution should be stored in the dark at 4°C.
- Test Solution Preparation (Solvent-based method):
  - Based on the desired final test concentrations, calculate the required volume of the stock solution.

- Add the calculated volume of the stock solution to the test medium while vigorously stirring to ensure rapid and even dispersion.
- Continuously stir the solution for a sufficient period to allow for dissolution. The use of a magnetic stirrer is recommended.
- If necessary, a generator column or other saturating system can be used to prepare a saturated solution, which is then diluted to the test concentrations.
- Solvent Control:
  - A solvent control group must be included in the experimental design. This control should contain the highest concentration of the solvent used in any of the test concentrations.
- Concentration Verification:
  - It is mandatory to analytically determine the concentration of **Celestolide** in the test solutions at the beginning and end of the exposure period. Gas chromatography-mass spectrometry (GC-MS) is a suitable analytical method.

## Protocol 2: Algal Growth Inhibition Test (adapted from OECD TG 201)

Objective: To determine the effects of **Celestolide** on the growth of a freshwater green algal species.

Test Organism: *Pseudokirchneriella subcapitata* (formerly *Selenastrum capricornutum*) or other recommended species.

Test Design:

- Test duration: 72 hours.
- Test concentrations: At least five concentrations in a geometric series (e.g., 0.01, 0.022, 0.046, 0.1, 0.22 mg/L) and a control (and solvent control).
- Replicates: Three replicates per test concentration and six for the control(s).

- Test conditions: 21-24°C, continuous illumination, and constant shaking.

#### Procedure:

- Prepare test solutions of **Celestolide** as described in Protocol 1.
- Inoculate each test flask with an exponentially growing culture of algae to achieve a low initial cell density.
- Incubate the flasks under controlled conditions for 72 hours.
- Measure the algal biomass (e.g., cell count, fluorescence) at 24, 48, and 72 hours.
- Endpoint: Calculate the 72-hour EC50 for growth rate inhibition and yield. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) should also be determined.[\[4\]](#)

## Protocol 3: *Daphnia* sp. Acute Immobilisation Test (adapted from OECD TG 202)

Objective: To determine the acute toxicity of **Celestolide** to *Daphnia magna*.

Test Organism: *Daphnia magna*, neonates (<24 hours old).

#### Test Design:

- Test duration: 48 hours.
- Test concentrations: At least five concentrations in a geometric series and a control (and solvent control).
- Replicates: Four replicates per concentration with five daphnids per replicate.
- Test conditions: 20 ± 2°C, 16-hour light/8-hour dark photoperiod, no feeding.

#### Procedure:

- Prepare test solutions of **Celestolide** as described in Protocol 1.

- Introduce five daphnids into each test vessel containing the test solution.
- Observe the daphnids for immobilisation at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[5]
- Endpoint: Calculate the 48-hour EC50, which is the concentration that immobilizes 50% of the daphnids.[6][7]

## Protocol 4: Fish Acute Toxicity Test (adapted from OECD TG 203)

Objective: To determine the acute lethal toxicity of **Celestolide** to fish.

Test Organism: Zebrafish (*Danio rerio*) or other recommended species.

Test Design:

- Test duration: 96 hours.
- Test concentrations: At least five concentrations in a geometric series and a control (and solvent control).
- Replicates: At least seven fish per concentration.
- Test conditions: Species-specific temperature, 16-hour light/8-hour dark photoperiod, semi-static or flow-through system.

Procedure:

- Acclimate the test fish to the laboratory conditions.
- Prepare test solutions of **Celestolide** as described in Protocol 1.
- Expose the fish to the test solutions for 96 hours.
- Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

- Endpoint: Calculate the 96-hour LC50, which is the concentration that is lethal to 50% of the fish.[8][9]

## Protocol 5: Fish Early-life Stage Toxicity Test (adapted from OECD TG 210)

Objective: To determine the effects of **Celestolide** on the early life stages of fish, from fertilized egg to the end of the free-feeding larval stage.

Test Organism: Zebrafish (*Danio rerio*) or other recommended species.

Test Design:

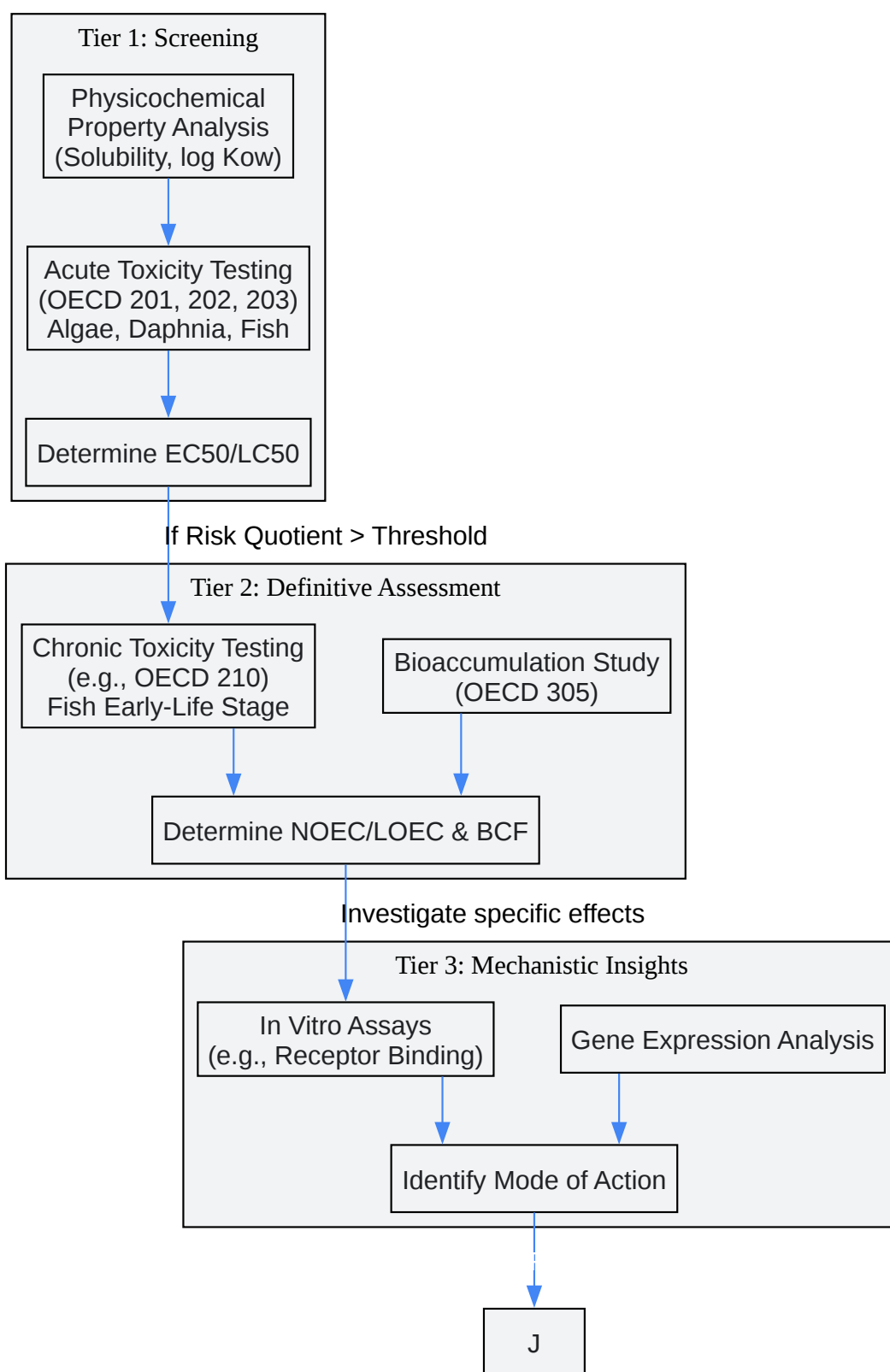
- Test duration: Varies with species (e.g., ~30 days post-hatch for zebrafish).
- Test concentrations: At least five concentrations in a geometric series and a control (and solvent control).
- Replicates: At least four replicates per concentration.
- Test conditions: Flow-through system is preferred to maintain stable concentrations.

Procedure:

- Prepare test solutions of **Celestolide** as described in Protocol 1.
- Introduce newly fertilized eggs into the test chambers.
- Observe the developing embryos and larvae for mortality, hatching success, developmental abnormalities, and growth (length and weight) at appropriate intervals.
- Endpoints: Determine the Lowest Observed Effect Concentration (LOEC) and the No Observed Effect Concentration (NOEC) for the most sensitive endpoints.[10][11]

## Mandatory Visualizations

### Experimental Workflow



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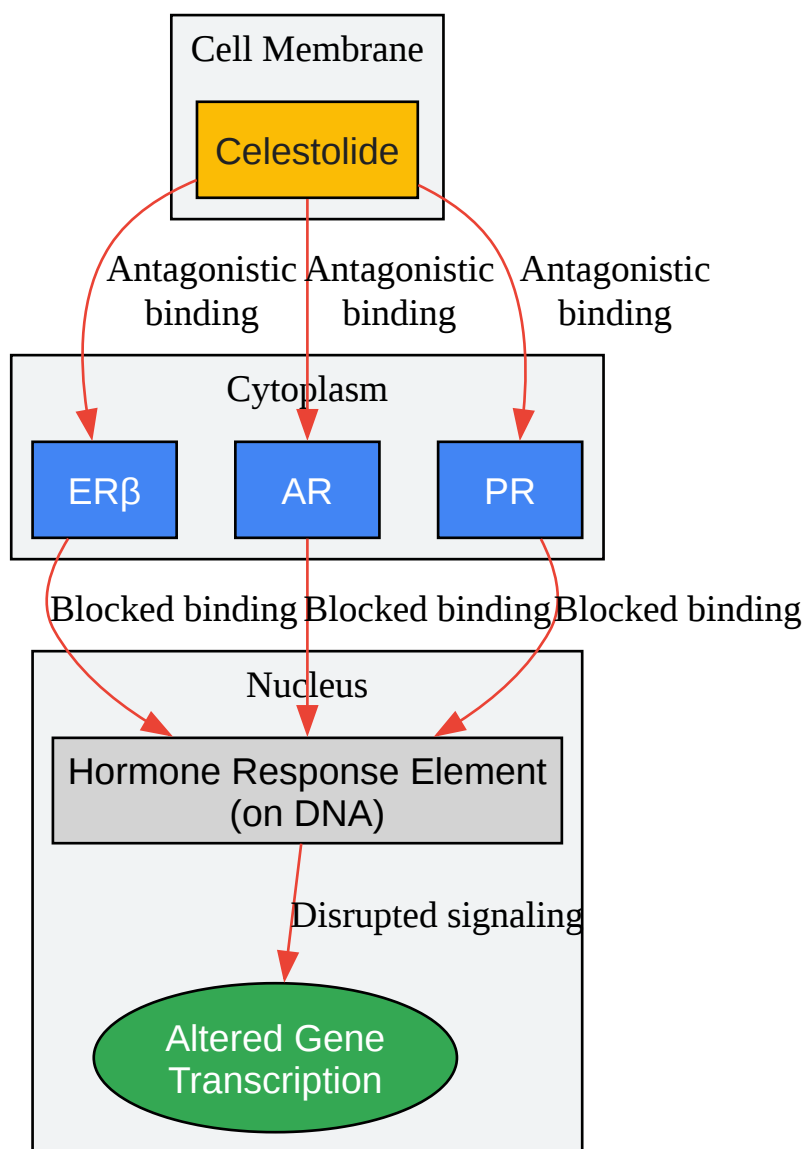
Caption: Tiered approach for ecotoxicological testing of **Celestolide**.



## Signaling Pathways

### 1. Endocrine Disruption via Nuclear Receptors

Polycyclic musks, including **Celestolide**, have been shown to interact with nuclear hormone receptors. They can act as antagonists for the estrogen receptor beta (ER $\beta$ ), androgen receptor (AR), and progesterone receptor (PR).[8] This can disrupt normal endocrine signaling.

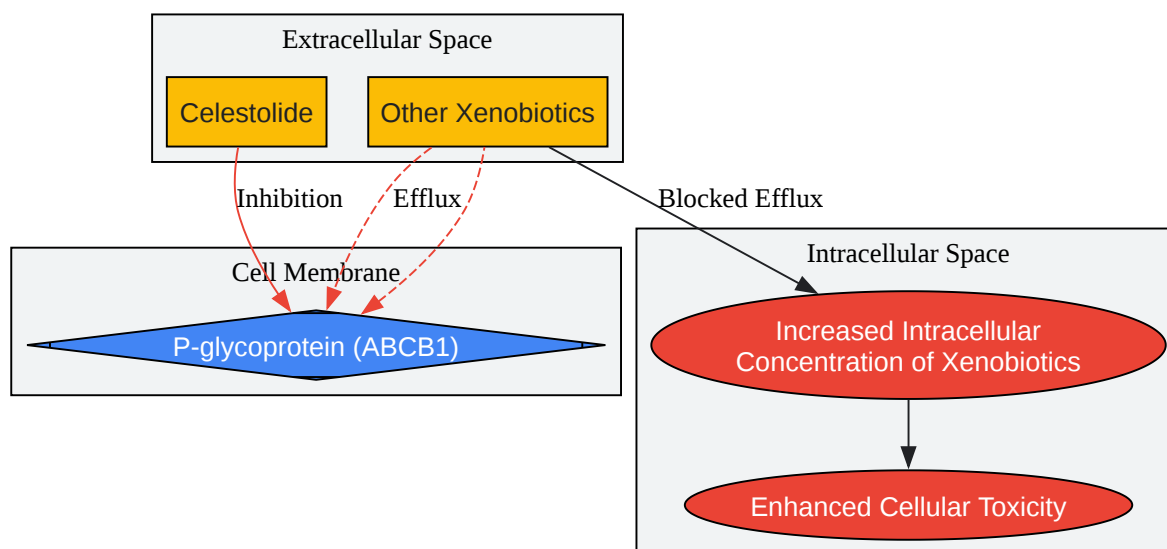


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Caption: Antagonistic action of **Celestolide** on nuclear hormone receptors.

## 2. Inhibition of Multidrug Efflux Transporters

**Celestolide** can inhibit the activity of multidrug efflux transporters like P-glycoprotein (ABCB1), which are responsible for removing xenobiotics from cells.[9] This inhibition can lead to the intracellular accumulation of other toxic substances.



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Caption: Inhibition of P-glycoprotein by **Celestolide** leading to enhanced toxicity.

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